molecular formula C60H105N17O12 B584198 Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH CAS No. 147217-25-2

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH

Cat. No.: B584198
CAS No.: 147217-25-2
M. Wt: 1256.607
InChI Key: IHPBUIGQYZNWCV-YWLUFSBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH is a synthetic peptide composed of the amino acids phenylalanine, alanine, arginine, lysine, glycine, alanine, leucine, arginine, and glutamine, with a myristoyl group attached to the N-terminus. This compound is known for its role as a selective cell-permeable inhibitor of protein kinase C (PKC) in intact cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glutamine, to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the myristoyl group is attached to the N-terminus through an acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers allows for the efficient production of large quantities of the peptide with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH has several scientific research applications:

Mechanism of Action

Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH exerts its effects by inhibiting protein kinase C (PKC) activity. The myristoylated peptide mimics the pseudosubstrate domain of PKC, binding to the enzyme’s active site and preventing its activation. This inhibition disrupts PKC-mediated phosphorylation of target proteins, thereby modulating various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and myristoylation, which confer selective inhibition of PKC. This specificity makes it a valuable tool for studying PKC-related signaling pathways and developing targeted therapies .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPBUIGQYZNWCV-YWLUFSBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H105N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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